molecular formula C11H13BN2O2 B1427514 3-Cyano-4-pyrrolidinophenylboronic acid CAS No. 876918-90-0

3-Cyano-4-pyrrolidinophenylboronic acid

Cat. No.: B1427514
CAS No.: 876918-90-0
M. Wt: 216.05 g/mol
InChI Key: TUWQXPBXVHMPFO-UHFFFAOYSA-N
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Description

3-Cyano-4-pyrrolidinophenylboronic acid (CAS: 876918-90-0) is a boronic acid derivative featuring a phenyl ring substituted with a cyano group (-CN) at the 3-position and a pyrrolidinyl group (a five-membered nitrogen-containing ring) at the 4-position. Its molecular formula is C₁₁H₁₁BN₂O₂, with a molecular weight of 216.05 g/mol and a purity of 98% . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of organometallic chemistry for constructing carbon-carbon bonds.

Properties

IUPAC Name

(3-cyano-4-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c13-8-9-7-10(12(15)16)3-4-11(9)14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQXPBXVHMPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCC2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyano-4-pyrrolidinophenylboronic acid (CAS No. 876918-90-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant for biological applications, especially in drug design.

  • Molecular Formula : C12H14BNO2
  • Molecular Weight : 219.06 g/mol
  • Structure : The compound features a pyrrolidine ring attached to a phenylboronic acid moiety with a cyano group.

The biological activity of this compound primarily involves its role as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins are implicated in various cellular processes, including gene transcription and cell proliferation.

  • Inhibition of BET Bromodomains : The compound binds to the bromodomains of BET proteins, inhibiting their function and leading to reduced expression of oncogenes associated with cancer progression.
  • Impact on Tumor Growth : Research indicates that this compound can effectively reduce tumor growth in preclinical models by modulating gene expression pathways involved in cell cycle regulation and apoptosis.

In Vitro Studies

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

  • Breast Cancer Models : In vitro assays showed that treatment with this compound led to significant apoptosis in MDA-MB-436 breast cancer cells, with IC50 values indicating potent cytotoxicity.
Cell LineIC50 (µM)Effect Observed
MDA-MB-43620Induction of apoptosis
HCT11615Inhibition of proliferation
A54925Cell cycle arrest

In Vivo Studies

In vivo studies further support the compound's therapeutic potential:

  • Tumor Growth Inhibition : In a xenograft model using MDA-MB-436 cells, administration of the compound at doses of 20 mg/kg led to a significant reduction in tumor volume compared to controls (p < 0.05).
Treatment GroupTumor Volume (mm³)Days Post Implantation
Control40030
20 mg/kg qD20030
Vehicle35030

Case Studies

  • Case Study on Breast Cancer : A study involving female mice implanted with MDA-MB-436 cells demonstrated that daily administration of this compound resulted in a marked decrease in tumor size and weight after four weeks of treatment.
  • Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects compared to monotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key parameters of 3-cyano-4-pyrrolidinophenylboronic acid and its closest structural analogs:

Compound Name CAS Number Purity Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 876918-90-0 98% 216.05 -CN (3), pyrrolidinyl (4) Suzuki coupling; discontinued
3-Cyano-4-fluorophenylboronic acid 214210-21-6 N/A ~179.0* -CN (3), -F (4) Cross-coupling; fluorine enhances reactivity
3-Chloro-4-(pyrrolidine-1-carbonyl)phenylboronic acid Multiple synonyms† N/A ~273.0* -Cl (3), pyrrolidine carbonyl (4) Steric hindrance studies
Phenylboronic acid 98-80-6 N/A 121.93 Unsubstituted phenyl Baseline for Suzuki reactions

*Estimated based on molecular structure. †Synonyms include CTK8B3337, MolPort-001-769-325, and others .

Key Differences and Research Findings

Electronic Effects
  • The cyano group (-CN) in this compound is strongly electron-withdrawing, which stabilizes the boronic acid moiety and enhances its electrophilicity in cross-coupling reactions. In contrast, the fluorine substituent in 3-cyano-4-fluorophenylboronic acid offers moderate electron-withdrawing effects but reduces steric bulk compared to pyrrolidinyl .
  • The pyrrolidinyl group introduces significant steric hindrance due to its bulky, cyclic structure. This contrasts with the smaller -F or -Cl substituents in analogs, which may improve reaction rates in sterically demanding environments .
Steric Considerations
  • This is less pronounced in the chloro-pyrrolidine carbonyl analog, where the carbonyl group may slightly reduce steric bulk .
Thermal and Structural Stability
  • Thermogravimetric analysis (TGA) and diffractometry (as referenced in ) are standard techniques for assessing stability. While direct data for the target compound is unavailable, analogs like 3-cyano-4-fluorophenylboronic acid likely exhibit similar decomposition profiles due to shared boronic acid functionality .
Commercial Availability
  • The target compound’s discontinued status contrasts with readily available analogs like phenylboronic acid. Researchers may need to substitute it with fluorinated or chlorinated derivatives, adjusting reaction conditions to account for electronic and steric differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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